molecular formula C24H23N5O2 B2848904 3-(3,5-dimethyl-1-benzofuran-2-yl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251613-25-8

3-(3,5-dimethyl-1-benzofuran-2-yl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2848904
CAS No.: 1251613-25-8
M. Wt: 413.481
InChI Key: IMGLDENEKKXEAH-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1-benzofuran-2-yl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Scientific Research Applications

The compound 3-(3,5-dimethyl-1-benzofuran-2-yl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide features a fusion of benzofuran and 1,3,4-oxadiazole rings. These core structures are notable in medicinal chemistry for their diverse pharmacological activities. The 1,3,4-oxadiazole moiety, in particular, is recognized for its utility in drug development, serving as bioisosteres for carboxylic acids, carboxamides, and esters. These compounds find applications across various domains, including polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. The oxadiazole core is significant in the synthesis of compounds with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. This underscores the importance of 1,3,4-oxadiazole derivatives in the creation of more efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Benzofuran Derivatives in Antimicrobial Applications

Benzofuran derivatives are another critical class, widely distributed in natural and synthetic compounds with extensive biological and pharmacological applications. They have been utilized in treating skin diseases like cancer or psoriasis, showcasing their significance in antimicrobial agents' design and development. The unique structural features of benzofuran offer a privileged scaffold in drug discovery, particularly for identifying efficient antimicrobial candidates. Recent studies have highlighted benzofuran-based compounds as promising pharmacophores for designing agents active against various clinically approved targets, emphasizing the need for continuous research in this area to fully exploit their therapeutic potential (Hiremathad et al., 2015).

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-3-17-4-8-20(9-5-17)29-23(19-12-14-25-15-13-19)22(27-28-29)24(30)26-16-18-6-10-21(31-2)11-7-18/h4-15H,3,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGLDENEKKXEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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